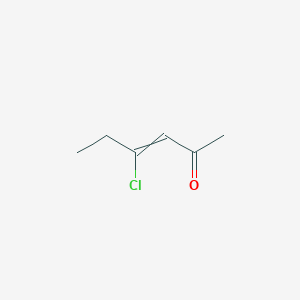

4-Chlorohex-3-en-2-one

Description

4-Chlorohex-3-en-2-one is a chlorinated α,β-unsaturated ketone with the molecular formula C₆H₉ClO (molecular weight: 132.59 g/mol). Its systematic name reflects the following structural features:

- A six-carbon chain (hex) with a ketone group at position 2 (2-one).

- A double bond between positions 3 and 4 (3-en).

- A chlorine substituent at position 4 (4-Chloro).

The structure is CH₂-C(=O)-CH=CHCl-CH₂-CH₃, where the ketone and double bond create conjugation, influencing reactivity and stability. This compound is used in organic synthesis, particularly in Michael additions or Diels-Alder reactions, due to its electrophilic β-carbon .

Properties

CAS No. |

91667-28-6 |

|---|---|

Molecular Formula |

C6H9ClO |

Molecular Weight |

132.59 g/mol |

IUPAC Name |

4-chlorohex-3-en-2-one |

InChI |

InChI=1S/C6H9ClO/c1-3-6(7)4-5(2)8/h4H,3H2,1-2H3 |

InChI Key |

FIGSQEDVUNFNBE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CC(=O)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorohex-3-en-2-one can be synthesized through several methods. One common approach involves the chlorination of hex-3-en-2-one. This reaction typically uses trichloroisocyanuric acid (TCCA) as the chlorinating agent, which provides a safer and more environmentally friendly alternative to traditional chlorination methods . The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of polymer-supported catalysts and optimized reaction conditions can further improve the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chlorohex-3-en-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Addition Reactions: The double bond in the hexene chain can participate in addition reactions with various reagents.

Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can react with this compound in the presence of a base.

Addition: Hydrogenation reactions can be carried out using catalysts like palladium on carbon (Pd/C).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the ketone group.

Major Products Formed

Substitution: Formation of amine or thiol derivatives.

Addition: Saturated ketones or alcohols.

Oxidation: Carboxylic acids.

Scientific Research Applications

4-Chlorohex-3-en-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: Its derivatives are studied for potential biological activities.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of fragrances and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-chlorohex-3-en-2-one involves its interaction with various molecular targets. The chlorine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 4-Chlorohex-3-en-2-one with structurally related compounds, focusing on physical properties, reactivity, and synthetic applications.

Table 1: Structural and Physical Properties

*Estimated based on analogous compounds.

Key Findings:

Reactivity Differences: this compound exhibits stronger electrophilicity at the β-carbon compared to its non-chlorinated analog (hex-3-en-2-one) due to the electron-withdrawing effect of chlorine. This enhances its utility in nucleophilic additions . 3-Chlorohex-3-en-2-one shows reduced conjugation between the carbonyl and double bond due to chlorine’s proximity to the ketone, leading to lower stability in tautomeric equilibria.

Synthetic Applications: The linear structure of this compound allows for regioselective reactions in open-chain systems, unlike the cyclic analog 4-Chlorocyclohex-2-en-1-one, which is preferred for ring-forming reactions like Diels-Alder . Chlorinated enones generally serve as better dienophiles than non-chlorinated counterparts due to increased electron deficiency.

Solubility and Stability: Chlorine reduces solubility in polar solvents compared to non-chlorinated ketones. The keto-enol tautomerism in this compound is less pronounced than in cyclohexenone derivatives due to reduced ring strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.